molecular formula C12H12N2O4 B2418046 3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate CAS No. 1101120-00-6

3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

Cat. No.: B2418046
CAS No.: 1101120-00-6
M. Wt: 248.238
InChI Key: LLNDUTJGLDUZHB-UHFFFAOYSA-N
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Description

“3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including “this compound”, involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .

Scientific Research Applications

Synthesis and Fluorescence Properties

3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate and its derivatives have been a focus in synthetic chemistry, particularly in the development of new fluorophores. One study demonstrated a cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions (Pei Yan et al., 2018).

Chemical Synthesis and Derivatives

Various chemical synthesis methods have been developed to produce derivatives of pyrazolo[1,5-a]pyridine. One approach involves selective cyclocondensation with 1,3-dicarbonyl compounds (P. S. Lebedˈ et al., 2012). Another method achieved the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions (Aseyeh Ghaedi et al., 2015).

Potential Applications in Agriculture and Fluorescence

The compound has shown potential for use in agriculture and as a fluorescent molecule. A study synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, which was utilized to create pyrazolo[1,5-a]pyrimidine derivatives with notable fluorescent properties and potential as inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv (Yan‐Chao Wu et al., 2006).

Regioselectivity in Synthesis

Studies have also focused on the regioselectivity during synthesis. For instance, the impact of 3-substituents on orientation in the formation of ethyl pyrazolo[1,5-a]pyridine-3-carboxylates was examined, with a focus on electronic, steric, and hydrogen-bond formation factors (Y. Tamura et al., 1975).

Properties

IUPAC Name

3-O-ethyl 5-O-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-3-18-12(16)9-7-13-14-5-4-8(6-10(9)14)11(15)17-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNDUTJGLDUZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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